COX-2 Pharmacophore Linker Length Specificity in the N-Benzyl Indole Butanoic Acid Series (C4 vs. C1 vs. C2 Homologs)
The COX-2 inhibitory pharmacophore described in US-5639780-A explicitly requires a butanoic acid (C4) linker attaching the indole core to the carboxylic acid moiety, as defined by the generic Formula I which covers N-benzyl indol-3-yl butanoic acid derivatives [1]. The acetic acid (C1) homolog (1-benzylindole-3-acetic acid, CAS 4307-97-5) and propionic acid (C2) homolog (3-(1-benzyl-1H-indol-3-yl)propanoic acid, CAS 141071-79-6) are structurally incapable of fulfilling this specific pharmacophore requirement.
| Evidence Dimension | Alkanoic acid linker length for COX-2 pharmacophore fit |
|---|---|
| Target Compound Data | Butanoic acid (C4) linker: 4-carbon chain |
| Comparator Or Baseline | Acetic acid (C1) homolog: 1-carbon chain; Propionic acid (C2) homolog: 2-carbon chain |
| Quantified Difference | Target compound possesses the specific C4 linker mandated by the COX-2 inhibitor pharmacophore; C1 and C2 homologs cannot adopt the necessary spatial conformation for target engagement as defined in Patent US-5639780-A. |
| Conditions | Patent-defined pharmacophore model for COX-2 inhibition (US-5639780-A) |
Why This Matters
For a procurement decision targeting COX-2 inhibitor development, an acetic acid (C1) or propionic acid (C2) analog cannot functionally replace the butanoic acid (C4) chain without fundamentally altering the pharmacophore and predicted target binding.
- [1] Lau, C.K., Black, C., Guay, D., Gauthier, J.Y., Leblanc, Y., Roy, P., Ducharme, Y. & Hamel, P. (1997). N-benzyl indol-3-yl butanoic acid derivatives as cyclooxygenase inhibitors. US Patent US-5639780-A, Formula I. View Source
